3-Feruloylquinic acid

Overview

Description

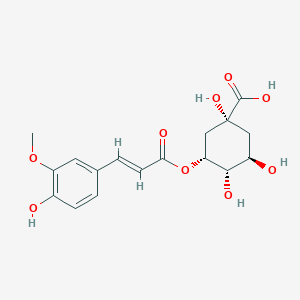

3-Feruloylquinic acid is a derivative of ferulic acid, which is a ubiquitous phenolic acid in the plant kingdom. Ferulic acid itself is an effective component of Chinese medicine herbs and is known for its antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities, among other physiological functions . It is mainly conjugated with various molecules in plants and is rarely found in a free state . The compound this compound is one of the many naturally occurring compounds that bear a feruloyl moiety, which has been identified in foods and is associated with potential health benefits against disorders related to oxidative stress .

Synthesis Analysis

The synthesis of ferulic acid derivatives, such as this compound, can be achieved through chemical synthesis or biological transformation . A novel synthesis route for 5-O-feruloylquinic acid, which is structurally related to this compound, has been optimized and involves a Knoevenagel condensation as a key step . This suggests that similar synthetic methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

Ferulic acid, the core structure of this compound, is characterized by a 4-hydroxy-3-methoxycinnamic acid structure . The feruloyl moiety is a common feature in a variety of naturally occurring compounds, and its presence is associated with various biological activities . The molecular structure of ferulic acid and its derivatives is crucial for their antioxidant properties and their ability to interact with other biological molecules.

Chemical Reactions Analysis

Ferulic acid can participate in various chemical reactions due to its phenolic structure. It can form ester bonds with hemicellulose chains in plant cell walls and can polymerize with lignin through ether bonds . The reactivity of the feruloyl moiety in ferulic acid derivatives like this compound is significant for their incorporation into complex plant structures and their potential biological activities .

Physical and Chemical Properties Analysis

The physicochemical properties of ferulic acid have been characterized, providing insights into its behavior as a drug candidate for the treatment of dementia . Ferulic acid exhibits different partition coefficients depending on the pH, indicating its solubility can be pH-dependent . It also shows instability under high humidity, which is an important consideration for the formulation of ferulic acid-based drugs . The presence of different polymorphic forms of ferulic acid suggests that this compound may also exhibit polymorphism, which can affect its solubility and dissolution rate .

Scientific Research Applications

1. Antioxidant and Health Benefits

3-Feruloylquinic acid, as a derivative of ferulic acid, exhibits significant antioxidant properties. These properties contribute to potential health benefits against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The compound's presence in many foods highlights its relevance in dietary applications and potential for supporting overall health (Silva & Batista, 2017).

2. Role in Digestive Health

Research on serum pharmacochemistry of Xiaochaihutang, a traditional Chinese herbal prescription, has identified 3/5-O-feruloylquinic acid as a component effective in combating gastric ulcers. This indicates its potential role in maintaining and improving digestive health (Chen et al., 2018).

3. Dermatological Applications

Ferulic acid, including its derivatives like this compound, has shown promise in dermatological applications. Studies demonstrate its ability to enhance skin permeability and provide protection against UVA-induced oxidative stress, making it a candidate for skin care formulations and treatments (Harwansh et al., 2015).

4. Potential in Biomass Refining

This compound, through its association with feruloyl esterases, plays a crucial role in biomass refining. This includes the enzymatic release of bound ferulic acid from lignocellulosic material, facilitating the recovery and purification of hydroxycinnamic acids, essential in biofuel and other value-added product production (Gopalan et al., 2015).

5. Contribution to Fermentation and Biotechnology

Ferulic acid decarboxylase, which interacts with compounds like this compound, has significance in biotechnological applications such as the production of chemical feedstocks from lignin. Understanding the role of these compounds in such processes is critical for advancing sustainable technology and fermentation industries (Lin et al., 2015).

Mechanism of Action

Target of Action

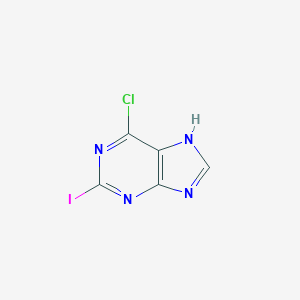

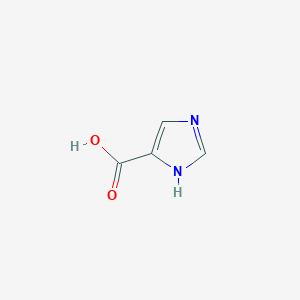

5-Feruloylquinic acid (5-FQA) is known to target xanthine oxidase (XO) and tyrosinase . These enzymes play crucial roles in various biological processes. XO is involved in purine metabolism and is a source of reactive oxygen species, while tyrosinase is a key enzyme in melanin synthesis.

Mode of Action

5-FQA exhibits its antioxidant effects by acting as a hydroperoxyl radical scavenger and an inhibitor of xanthine oxidase . It interacts with these targets, leading to a decrease in the production of reactive oxygen species, thereby mitigating oxidative stress . Additionally, 5-FQA shows inhibitory activities against tyrosinase, which can lead to a reduction in melanin synthesis .

Biochemical Pathways

The action of 5-FQA affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives, including 5-FQA .

Result of Action

The interaction of 5-FQA with its targets results in potent antioxidative effects . By scavenging hydroperoxyl radicals and inhibiting xanthine oxidase, 5-FQA helps to mitigate oxidative stress . Its inhibitory activity against tyrosinase can lead to a reduction in melanin synthesis .

Action Environment

The action of 5-FQA can be influenced by various environmental factors. For instance, its antioxidative effects can vary depending on the physiological environment, with different effects observed in polar and lipidic physiological media

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

5-Feruloylquinic acid interacts with various enzymes and proteins. It has been found to exhibit potent hydroperoxyl radical scavenging capacity in both polar and lipidic physiological media . Furthermore, it shows good affinity with the active site of the xanthine oxidase enzyme and forms stable complexes .

Cellular Effects

5-Feruloylquinic acid has been shown to have antioxidative effects and tyrosinase inhibitory activities . It can influence cell function by acting as a natural antioxidant and inhibiting certain enzymes .

Molecular Mechanism

The molecular mechanism of 5-Feruloylquinic acid involves its antioxidant activity and enzyme inhibition. It acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . The hydrogen atom transfer (HAT) mechanism was found to be exclusive in lipid media, while both HAT and single electron transfer (SET) mechanisms are possible in water .

Metabolic Pathways

5-Feruloylquinic acid is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds

properties

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KQJPBSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341746 | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87099-72-7 | |

| Record name | 3-Feruloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FERULOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Feruloylquinic acid?

A1: The molecular formula of 5-Feruloylquinic acid is C16H18O9, and its molecular weight is 354.31 g/mol.

Q2: How can I identify and quantify 5-Feruloylquinic acid in a sample?

A2: High-performance liquid chromatography coupled with various detection methods, such as diode array detection (HPLC-DAD) [, ], mass spectrometry (HPLC-MS) [, , , , , , , , ], and tandem mass spectrometry (LC-MS/MS) [, , , ], have been widely used for the identification and quantification of 5-Feruloylquinic acid in various matrices like coffee beans, fruits, and plant extracts. These techniques offer high sensitivity, selectivity, and the ability to differentiate isomers.

Q3: What are the challenges associated with identifying 5-Feruloylquinic acid isomers, and how are they addressed?

A3: Identifying 5-Feruloylquinic acid isomers can be challenging due to their similar molecular structures and properties. High-resolution mass spectrometry (HR-MS) [] and tandem mass spectrometry (MS/MS) [, , , , , ] are particularly useful for distinguishing between isomers by providing detailed fragmentation patterns. Additionally, comparing retention times with authentic standards during chromatographic analysis helps confirm the identity of specific isomers.

Q4: What are the primary natural sources of 5-Feruloylquinic acid?

A4: 5-Feruloylquinic acid is found in significant amounts in green coffee beans, particularly in Robusta coffee (Coffea canephora) [, , , ]. It is also present in other plant sources like loquat fruit (Eriobotrya japonica) [], aronia berries (Aronia melanocarpa) [], and Hypericum perforatum [, ].

Q5: How do different drying methods affect the content of 5-Feruloylquinic acid in green coffee beans?

A5: Research suggests that microwave vacuum drying (MVD) effectively preserves 5-Feruloylquinic acid content in green coffee beans, resulting in higher concentrations compared to other methods like room temperature drying, heat pump drying, freeze drying, and combined microwave power vacuum drying [].

Q6: Does roasting coffee beans affect 5-Feruloylquinic acid levels?

A6: Yes, roasting coffee beans can lead to the degradation and transformation of 5-Feruloylquinic acid. The roasting process induces complex chemical reactions, forming various derivatives, including lactones, shikimates, and other breakdown products [].

Q7: What are the reported biological activities of 5-Feruloylquinic acid?

A7: 5-Feruloylquinic acid has demonstrated various biological activities in vitro, including antioxidant [, , , ], anti-inflammatory [, ], and anti-angiogenic properties []. It has also shown potential inhibitory effects against α-amylase [] and tyrosinase [].

Q8: Could 5-Feruloylquinic acid be used as a marker for coffee quality?

A8: Yes, 5-Feruloylquinic acid, along with other chlorogenic acids, is considered a quality marker for coffee [].

Q9: Has 5-Feruloylquinic acid been investigated for its potential antidiabetic effects?

A9: Yes, research has explored the antidiabetic potential of coffee silverskin extracts, which contain 5-Feruloylquinic acid. Studies using human intestinal epithelial (Caco-2) cells suggest that these extracts can inhibit intestinal glucose and fructose uptake, potentially by influencing the expression of sugar transporter genes like GLUT2 and SGLT1 [].

Q10: How does the presence of 5-Feruloylquinic acid in different vertical layers of the coffee plant canopy affect the sensory attributes of coffee?

A10: Studies have shown that coffee beans from the lower, self-shaded canopy layer (Li) tend to have higher concentrations of 5-Feruloylquinic acid and other compounds like 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins []. These beans produce a coffee beverage with desirable sensory attributes, including sweetness, bitterness, brown color, and low astringency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.